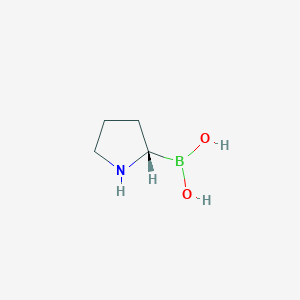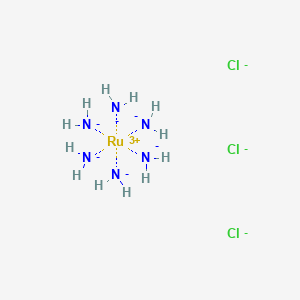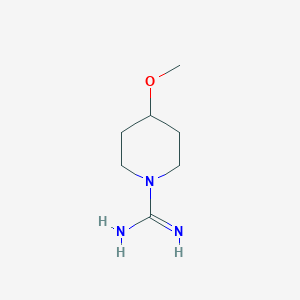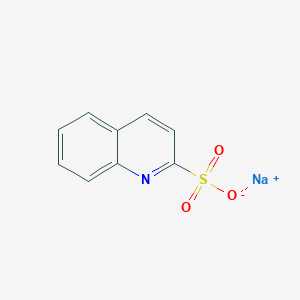![molecular formula C8H3F2N3 B12953670 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile is a chemical compound with the molecular formula C₈H₃F₂N₃ and a molecular weight of 179.13 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[1,5-a]pyridine core . The reaction is usually carried out at room temperature with agitation for 30-45 minutes in the presence of ethanol as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Studies: It is employed in studies investigating the proliferation and differentiation of cells, particularly in cancer research.
Chemical Research: The compound serves as a reference standard in pharmaceutical testing and as a building block for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as TRKs . Upon binding to these kinases, the compound inhibits their activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are also used as TRK inhibitors.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and are used in cancer treatment.
Uniqueness
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern with fluorine atoms, which can enhance its binding affinity and selectivity for TRKs . This makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C8H3F2N3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H |
InChI Key |
VXACJVJUOOZPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)F)C(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)



